molecular formula C19H15Cl2N3O3 B10994143 N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10994143
M. Wt: 404.2 g/mol
InChI Key: XIVBKKJIGSFCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones under reflux conditions.

    Substitution Reactions:

    Acetylation: The final step involves acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Halogenated positions on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a therapeutic agent, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial activities.

Medicine

In medicine, the compound’s potential therapeutic effects are of significant interest. Studies may focus on its mechanism of action, efficacy, and safety profile in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(3,5-dichlorophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring

Properties

Molecular Formula

C19H15Cl2N3O3

Molecular Weight

404.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O3/c1-27-16-4-2-12(3-5-16)17-6-7-19(26)24(23-17)11-18(25)22-15-9-13(20)8-14(21)10-15/h2-10H,11H2,1H3,(H,22,25)

InChI Key

XIVBKKJIGSFCBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.